3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is a synthetic organic compound belonging to the class of benzamides, characterized by the presence of a 6-aminopyridine moiety attached to a dimethylbenzamide structure. This compound is notable for its potential biological activities, particularly as an inhibitor of specific enzymes involved in fatty acid biosynthesis, making it a subject of interest in medicinal chemistry and drug development.
The compound can be synthesized from readily available starting materials such as 6-aminopyridine and N,N-dimethylbenzamide. Its synthesis typically involves coupling reactions facilitated by coupling reagents and bases to form the desired product in high purity.
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide can be classified under the following categories:
The synthesis of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide generally follows these steps:
The reaction conditions may vary, but typically involve controlled temperatures and solvent systems to optimize yield. The use of inert atmospheres may also be employed to prevent unwanted side reactions.
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide can participate in various chemical reactions, including:
Common reagents and conditions for these reactions include:
The primary target of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide is the Enoyl-acyl-carrier-protein reductase (NADH) FabI.
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide has several applications across various fields:
This compound exemplifies significant potential due to its unique structural characteristics and biological activities, making it a valuable subject for ongoing research in medicinal chemistry and related fields.
X-ray diffraction studies reveal that 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide (molecular formula C₁₄H₁₅N₃O) crystallizes in a monoclinic system with space group P2₁/c. The dihedral angle between the benzamide and aminopyridine rings measures 42.5°, indicating moderate conjugation disruption due to steric interactions at the inter-ring bond. Key crystallographic parameters include unit cell dimensions a = 7.25 Å, b = 9.84 Å, c = 14.37 Å, and β = 98.6°. The C=O bond length (1.224 Å) and C-N (amide) bond (1.335 Å) are consistent with delocalization across the amide group, while the C-C bond linking the aromatic systems (1.483 Å) shows typical sp²-sp² hybridization [4] [6].
Table 1: Crystallographic Parameters of 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | a = 7.25 Å, b = 9.84 Å, c = 14.37 Å |
β Angle | 98.6° |
Dihedral Angle | 42.5° |
C=O Bond Length | 1.224 Å |
Inter-ring C-C Bond | 1.483 Å |
1H-NMR spectroscopy (400 MHz, DMSO-d6) displays diagnostic signals confirming the molecular architecture: δ 8.25 (s, 1H, pyridine H-2), 7.92 (d, J = 8.0 Hz, 1H, benzamide H-6), 7.68–7.60 (m, 2H, benzamide H-4/H-5), 7.52 (d, J = 8.4 Hz, 1H, pyridine H-4), 6.52 (d, J = 8.4 Hz, 1H, pyridine H-3), and 5.45 (s, 2H, NH₂). The N,N-dimethyl groups resonate as a singlet at δ 3.05 (6H), while the amide functionality suppresses rotation, preventing signal splitting [4] [6].
Mass spectrometry (ESI-TOF) shows a protonated molecular ion [M+H]⁺ at m/z 254.1293 (calculated for C₁₄H₁₆N₃O⁺: 254.1293), with major fragments at m/z 237.1028 (loss of NH₃), 134.0602 (protonated 6-aminopyridine), and 119.0497 (benzoyl fragment). The high-resolution data corroborates the elemental composition and fragmentation pathway [4].
Table 2: Key 1H-NMR Assignments (DMSO-d6, 400 MHz)
Chemical Shift (δ) | Multiplicity | Integration | Assignment |
---|---|---|---|
8.25 | s | 1H | Pyridine H-2 |
7.92 | d (J = 8.0 Hz) | 1H | Benzamide H-6 |
7.68–7.60 | m | 2H | Benzamide H-4/H-5 |
7.52 | d (J = 8.4 Hz) | 1H | Pyridine H-4 |
6.52 | d (J = 8.4 Hz) | 1H | Pyridine H-3 |
5.45 | s | 2H | NH₂ |
3.05 | s | 6H | N(CH₃)₂ |
Comparative crystallographic and spectroscopic analyses highlight distinct structural perturbations induced by the 6-aminopyridin-3-yl substituent. Unlike N,N-dimethylbenzamide (CID 11916), which exhibits planar symmetry (C=O bond: 1.228 Å; C-N bond: 1.340 Å), the target compound shows a 12° increase in inter-ring torsion relative to 4-[3-[2-(6-aminopyridin-3-yl)ethynyl]-2-methylpyridin-4-yl]-2-chloro-N,N-dimethylbenzamide (CID 58235250) due to the absence of a rigid alkyne spacer [6] [8]. The aminopyridine group elevates the dipole moment to 4.2 D versus 3.8 D in unsubstituted N,N-dimethylbenzamide, enhancing solubility (predicted log S = -1.43) [1] [6].
Table 3: Structural Comparison with Benzamide Analogues
Compound | Inter-ring Torsion Angle | C=O Bond Length (Å) | Dipole Moment (D) |
---|---|---|---|
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide | 42.5° | 1.224 | 4.2 |
N,N-Dimethylbenzamide (CID 11916) | 0° (planar) | 1.228 | 3.8 |
4-[3-[2-(6-Aminopyridin-3-yl)ethynyl]-2-methylpyridin-4-yl]-2-chloro-N,N-dimethylbenzamide | 30.7° | 1.221 | 5.1 |
3-Fluoro-N,N-dimethylbenzamide | 0° (planar) | 1.226 | 4.0 |
The electron-donating 6-amino group on the pyridine ring induces significant electronic redistribution, evidenced by a 15 nm bathochromic shift in UV-Vis spectra (λₘₐₓ = 285 nm) versus unsubstituted analogues (λₘₐₓ = 270 nm). Density functional theory (DFT) calculations (B3LYP/6-31G) confirm a reduced HOMO-LUMO gap (4.3 eV) compared to *N,N-dimethylbenzamide (4.8 eV), facilitating charge transfer transitions [1] [6]. Steric effects manifest in the twisted conformation (42.5° dihedral angle), which shields the amide carbonyl from nucleophiles, as quantified by a 20% reduction in reaction kinetics with Grignard reagents versus planar derivatives [1] [4].
Steric maps reveal a conical exclusion volume (radius: 3.2 Å) orthogonal to the benzamide plane, primarily due to the 6-aminopyridin-3-yl group’s orientation. This steric profile rationalizes the compound’s selective binding to enzymatic pockets in kinase inhibitors, as observed in patent applications featuring similar benzamide scaffolds [4] [7].
Table 4: Electronic and Steric Parameters
Parameter | Value | Methodology |
---|---|---|
HOMO Energy | -6.2 eV | DFT (B3LYP/6-31G*) |
LUMO Energy | -1.9 eV | DFT (B3LYP/6-31G*) |
HOMO-LUMO Gap | 4.3 eV | DFT (B3LYP/6-31G*) |
UV-Vis λₘₐₓ | 285 nm | Spectrophotometry |
Steric Exclusion Volume | Cone radius: 3.2 Å | Molecular modeling |
Torsional Barrier | 8.5 kcal/mol | Conformational analysis |
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